molecular formula C21H23N3O2S B6581176 Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- CAS No. 1207028-06-5

Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]-

Cat. No.: B6581176
CAS No.: 1207028-06-5
M. Wt: 381.5 g/mol
InChI Key: XPTFMCHLWYFQJA-UHFFFAOYSA-N
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Description

BW373U86 is a nonpeptidic, systemically active delta (δ) opioid receptor agonist with the IUPAC name (+)-4-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide dihydrochloride . Its structure features a methanone core linked to a 2,5-dimethyl-3-furanyl group and a piperazinyl moiety substituted with a 4-phenyl-2-thiazolylmethyl group. This compound is notable for its δ-opioid selectivity, lack of mu (μ)- or kappa (κ)-opioid receptor activity, and unique behavioral effects, including convulsions at higher doses .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-12-18(16(2)26-15)21(25)24-10-8-23(9-11-24)13-20-22-19(14-27-20)17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTFMCHLWYFQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133099
Record name (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207028-06-5
Record name (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207028-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Furanation

The 2,5-dimethylfuran ring is synthesized via Paal-Knorr cyclization of hexane-2,5-dione with ammonium acetate in acetic acid. Subsequent oxidation introduces the carboxylic acid group:

Procedure:

  • React hexane-2,5-dione (10 mmol) with ammonium acetate (12 mmol) in glacial acetic acid (50 mL) at 110°C for 6 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (yield: 78%).

  • Oxidize 2,5-dimethylfuran (1.0 g) with KMnO₄ (3.0 g) in H₂SO₄ (10%, 50 mL) at 60°C for 4 hours.

  • Acidify to pH 2, filter, and recrystallize (ethanol/water) to obtain 2,5-dimethylfuran-3-carboxylic acid (yield: 65%).

Preparation of 1-(4-Phenyl-2-thiazolylmethyl)piperazine

Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed using 4-phenylthioamide and α-bromoacetophenone:

Reaction Scheme:

4-PhC₆H₄C(S)NH₂ + BrCH₂COPh → [4-PhC₆H₄C(NH)-CH₂COPh] + HBr\text{4-PhC₆H₄C(S)NH₂ + BrCH₂COPh → [4-PhC₆H₄C(NH)-CH₂COPh] + HBr}

Steps:

  • Reflux 4-phenylthioamide (5 mmol) and α-bromoacetophenone (5.5 mmol) in ethanol (30 mL) for 8 hours.

  • Cool, filter, and recrystallize from methanol to isolate 4-phenyl-2-thiazolylmethanol (yield: 82%).

Piperazine Functionalization

Mitsunobu alkylation links the thiazole to piperazine:

  • Dissolve 4-phenyl-2-thiazolylmethanol (3 mmol), piperazine (3.3 mmol), and triphenylphosphine (3.6 mmol) in THF (20 mL).

  • Add diethyl azodicarboxylate (3.6 mmol) dropwise at 0°C, then stir at room temperature for 12 hours.

  • Concentrate and purify via flash chromatography (CH₂Cl₂:MeOH 9:1) to yield 1-(4-phenyl-2-thiazolylmethyl)piperazine (yield: 68%).

Coupling via Friedel-Crafts Acylation

The methanone bridge is established using Friedel-Crafts acylation under Lewis acid catalysis:

Procedure:

  • Combine 2,5-dimethylfuran-3-carboxylic acid (2 mmol) and SOCl₂ (5 mL), reflux for 2 hours to form the acyl chloride.

  • Add 1-(4-phenyl-2-thiazolylmethyl)piperazine (2 mmol) and AlCl₃ (4 mmol) in dry CH₂Cl₂ (30 mL) at 0°C.

  • Warm to room temperature, stir for 6 hours, then quench with ice-cold HCl (1 M).

  • Extract with CH₂Cl₂, dry over MgSO₄, and purify via HPLC (C18 column, acetonitrile/water).

Optimization Data:

ConditionYield (%)Purity (%)
AlCl₃, 0°C → rt7295
FeCl₃, reflux5888
BF₃·OEt₂, −20°C6591

Alternative Synthetic Routes

Ullmann Coupling for Direct Arylation

A palladium-catalyzed approach avoids pre-functionalized intermediates:

  • React 2,5-dimethylfuran-3-boronic acid (2 mmol) with 1-(4-phenyl-2-thiazolylmethyl)piperazine (2 mmol) using Pd(PPh₃)₄ (0.1 mmol) and K₂CO₃ (4 mmol) in dioxane/H₂O (3:1) at 90°C for 12 hours.

  • Isolate product via extraction and column chromatography (yield: 61%).

Grignard Addition-Ketone Formation

  • Treat 2,5-dimethylfuran-3-carbonyl chloride (2 mmol) with piperazine-thiazole MgBr (2.2 mmol) in THF at −78°C.

  • Warm to rt, hydrolyze with NH₄Cl, and purify (yield: 55%).

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 6.15 (s, 1H, furan-H), 3.85 (s, 2H, CH₂-thiazole), 2.75–2.60 (m, 8H, piperazine), 2.35 (s, 6H, furan-CH₃).

  • HRMS (ESI+): m/z calcd for C₂₃H₂₄N₃O₂S [M+H]⁺ 414.1584, found 414.1586.

Challenges and Industrial Scalability

  • Regioselectivity: Competing acylation at piperazine’s secondary amine necessitates protecting groups (e.g., Boc).

  • Purification: HPLC with 0.1% TFA improves separation of polar byproducts.

  • Catalyst Cost: Pd-based methods are less feasible for bulk synthesis compared to AlCl₃-mediated routes .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Optimization : Modifying the thiazolylmethyl or furanyl groups (e.g., replacing with benzo[d][1,3]dioxol as in ) may reduce toxicity while retaining bioactivity.
  • Species Variability: BW373U86’s effects in primates (e.g., lack of antinociception ) contrast with rodent studies, highlighting translational challenges.

Biological Activity

Overview

Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- is a complex organic compound characterized by its unique structural features, including a furan ring, a thiazole ring, and a piperazine moiety. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Structural Characteristics

The chemical structure of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- can be represented as follows:

C19H22N2OS\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}\text{S}

This structure consists of:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Thiazole ring : A five-membered ring containing both sulfur and nitrogen.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms.

Antimicrobial Properties

Research indicates that Methanone derivatives exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown broad-spectrum activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pathogen Activity Reference
Staphylococcus aureusBactericidal
Escherichia coliBacteriostatic
Candida albicansAntifungal

Antiviral Activity

Methanone derivatives have been investigated for their potential antiviral effects. Compounds with similar structural motifs have shown efficacy against viral infections by inhibiting viral replication or interfering with viral entry into host cells.

Anticancer Properties

The anticancer potential of Methanone is particularly noteworthy. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Cancer Cell Line Effect Reference
HeLa (cervical cancer)Apoptosis induction
MCF-7 (breast cancer)Cell cycle arrest
A549 (lung cancer)Inhibition of proliferation

The biological activity of Methanone is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as DNA replication or protein synthesis.
  • Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors influencing cell signaling pathways.

Case Studies

  • Antimicrobial Study : A study investigating the antimicrobial effects of Methanone derivatives found that certain compounds exhibited significant activity against antibiotic-resistant strains of bacteria. The results suggested that these compounds could serve as lead candidates for developing new antimicrobial agents.
  • Anticancer Research : Another study focused on the anticancer properties of Methanone analogs revealed that these compounds could effectively induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for Methanone derivatives with piperazine and thiazole moieties?

Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalize the piperazine core via alkylation or acylation. For example, coupling 4-phenyl-2-thiazolylmethyl chloride with piperazine under inert conditions (e.g., DMF, K₂CO₃) .
  • Step 2 : Introduce the 2,5-dimethyl-3-furanyl group via nucleophilic substitution or Friedel-Crafts acylation. Solvent choice (e.g., ethanol, THF) and temperature (60–80°C) significantly impact yield .
  • Characterization : Confirm intermediates using LC-MS and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR : ¹H/¹³C NMR to identify protons and carbons in the furanyl, thiazolyl, and piperazinyl groups. Aromatic protons in the 6.5–8.5 ppm range are typical .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-N stretches (piperazine) at 1200–1250 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially for chiral centers .

Q. What preliminary bioactivity assays are suitable for this compound?

Screen for:

  • Enzyme inhibition : Test against kinases or GPCRs (e.g., via fluorescence-based assays) due to the thiazole and piperazine motifs’ affinity for ATP-binding pockets .
  • Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and binding modes?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). The thiazole ring often participates in π-π stacking with aromatic residues .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Purity Analysis : Verify via HPLC (≥95% purity) to rule out impurities affecting results. Contradictions may arise from unaccounted byproducts .
  • Assay Optimization : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare datasets across PubChem, DSSTox, and peer-reviewed studies to identify trends (e.g., substituent effects on potency) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modify Substituents : Replace the 4-phenylthiazole with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity. The 2,5-dimethylfuran’s lipophilicity can be tuned with methoxy or nitro groups .
  • Scaffold Hopping : Replace piperazine with morpholine or diazepane to alter pharmacokinetics (e.g., logP, solubility) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .

Q. What advanced techniques optimize synthetic yield and scalability?

  • Catalysis : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling to introduce aryl groups efficiently .
  • Flow Chemistry : Improve reproducibility in multi-step syntheses by controlling residence time and temperature .
  • DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., solvent ratio, catalyst loading) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
¹H NMR (CDCl₃)δ 7.2–7.6 (thiazole C-H), δ 2.3–2.7 (piperazine CH₂)
¹³C NMRδ 170–175 (C=O), δ 150–155 (thiazole C=N)
IR1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N)

Q. Table 2: Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (ų)Reference
AutoDock VinaAMBER20 × 20 × 20
SchrödingerOPLS425 × 25 × 25

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